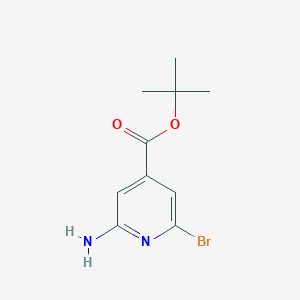
tert-Butyl 2-amino-6-bromoisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-amino-6-bromoisonicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It features a tert-butyl ester group, an amino group, and a bromine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 2-amino-6-bromoisonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction involves the formation of an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of anhydrous magnesium sulfate and boron trifluoride etherate as catalysts . These methods are designed to be efficient and safe, avoiding the need for hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-amino-6-bromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 6-bromonicotinic acid.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Product: 6-bromonicotinic acid.
Cross-Coupling Products: New aromatic compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl 2-amino-6-bromoisonicotinate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound can be used to create novel materials with specific properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-amino-6-bromoisonicotinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the amino group can interact with molecular targets, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-bromonicotinate: Similar structure but lacks the amino group.
tert-Butyl 2-aminoisonicotinate: Similar structure but lacks the bromine atom.
tert-Butyl 2-amino-6-chloroisonicotinate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
tert-Butyl 2-amino-6-bromoisonicotinate is unique due to the combination of the tert-butyl ester group, the amino group, and the bromine atom. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
tert-butyl 2-amino-6-bromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKBHBDUYNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)
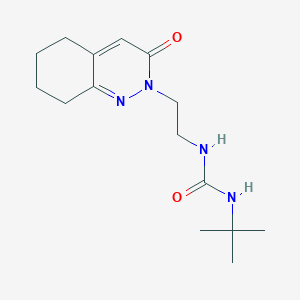
![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
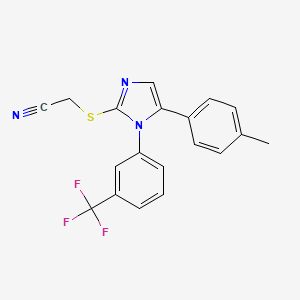
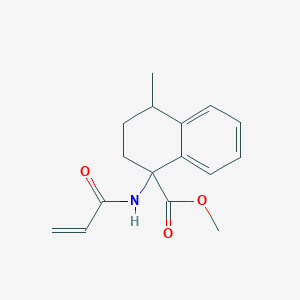
![N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2756552.png)

![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)
![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)
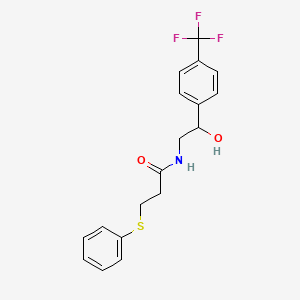
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)
